2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol
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Overview
Description
2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol is an organic compound that features a phenoxy group, a hexyl chain, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol typically involves the reaction of 2,5-dimethylphenol with 1-bromohexane to form 6-(2,5-dimethylphenoxy)hexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of 2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(2,4-dimethylphenoxy)hexyl]amino}ethanol
- 2-{[6-(2,6-dimethylphenoxy)hexyl]amino}ethanol
- 2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol
Uniqueness
2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may provide distinct steric and electronic properties compared to other isomers, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
2-[6-(2,5-dimethylphenoxy)hexylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-14-7-8-15(2)16(13-14)19-12-6-4-3-5-9-17-10-11-18/h7-8,13,17-18H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPWVFTAYEMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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